- Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101, Applied Organometallic Chemistry, 2018, 32(1),

Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)

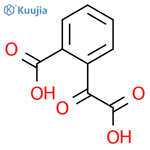

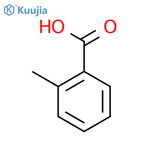

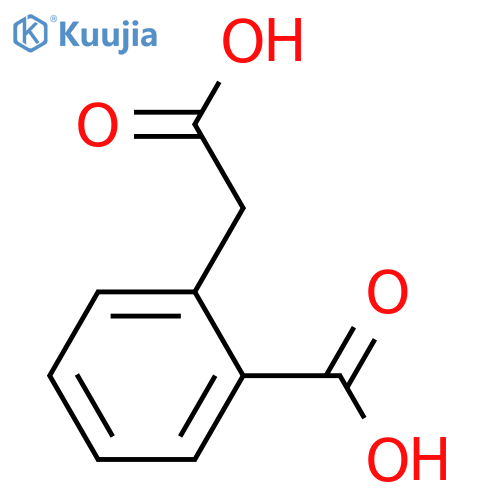

2-(carboxymethyl)benzoic acid structure

Produktname:2-(carboxymethyl)benzoic acid

2-(carboxymethyl)benzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Homophthalic acid

- alpha-Carboxy-o-toluic acid

- o-Carboxyphenylacetic acid

- Homophthalic acid,(o-Carboxyphenylacetic acid)

- (O-CARBOXYMETHYL)BENZOIC ACID

- 2-(carboxymethyl)benzoic acid

- 2-CARBOXYPHENYLACETIC ACID

- Homophthalicdiacid(anhydride)

- Benzeneacetic acid, 2-carboxy-

- 2-Carboxybenzeneacetic acid

- (2-Carboxyphenyl)acetic acid

- o-Toluic acid, alpha-carboxy-

- Toluene-alpha,2-dicarboxylic acid

- Homophthalic acid, 98%

- 2-Carboxymethyl-benzoic acid

- MLS000080552

- .alpha.-Carboxy-o-toluic acid

- o-Toluic acid, .alpha.-carboxy-

- ZHQLTKAVLJKSKR-UHFFFAOYSA-N

- Toluene-.alph

- 2-(2-Carboxyphenyl)acetic acid

- F0913-5457

- FT-0611655

- 2-(carboxymethyl)-benzoic acid

- Homophthalic diacid (anhydride)

- DTXSID4058990

- CCG-202892

- EU-0099869

- BRN 1872069

- C-1900

- 2-(Carboxymethyl)benzoic acid #

- ChemDiv2_003450

- I+/--Carboxy-o-toluic acid

- BB 0242413

- BDBM33525

- NSC15185

- Z104474214

- SR-01000597071

- SR-01000597071-1

- Toluene-.alpha.,2-dicarboxylic acid

- MFCD00004326

- 4-09-00-03343 (Beilstein Handbook Reference)

- a-Carboxy-o-toluic acid

- 2-(2-hydroxy-2-oxoethyl)benzoic acid

- SMR000035334

- Q19597515

- STK720145

- A843215

- HMS1378M18

- (2-carboxyphenyl)eddikesyre

- o-Carboxybenzeneacetic acid

- EINECS 201-913-9

- HMS2404J09

- NSC401692

- NSC 15185

- AC-907/25014248

- PB47625

- 3GE2MUV5GV

- AKOS000118873

- FS-4160

- UNII-3GE2MUV5GV

- NSC-401692

- Phenacetic acid, 2-carboxy-

- NSC-15185

- SCHEMBL27477

- 2-Carboxylphenylacetic Acid

- AMY14275

- LS-28651

- 89-51-0

- SY048558

- alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid

- cid_66643

- EN300-19555

- CHEMBL1229545

- CS-W017223

- T0262

- 2-carboxymethylbenzoic acid

- Homophthalicacid

- homopthalic acid

- 2-Carboxybenzeneacetic acid (ACI)

- o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)

- NSC 149596

- NSC 401692

- Toluene-α,2-dicarboxylic acid

- α-Carboxy-o-toluic acid

- DB-057136

- o-Toluic acid, I+--carboxy-

- DTXCID8048658

- Toluene-I+-,2-dicarboxylic acid

- Homophthalic acid (2-Carboxyphenylacetic acid)

- NS00039333

- o-Toluic acid, alpha-carboxy-(8CI)

-

- MDL: MFCD00004326

- Inchi: 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

- InChI-Schlüssel: ZHQLTKAVLJKSKR-UHFFFAOYSA-N

- Lächelt: O=C(C1C(CC(O)=O)=CC=CC=1)O

- BRN: 1872069

Berechnete Eigenschaften

- Genaue Masse: 180.04200

- Monoisotopenmasse: 180.042259

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 3

- Komplexität: 212

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 74.6

- Tautomerzahl: nichts

- XLogP3: 1.6

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 1.4100

- Schmelzpunkt: 178-182 °C (lit.)

- Siedepunkt: 389.5°C at 760 mmHg

- Flammpunkt: 190

- Brechungsindex: 1.6

- Wasserteilungskoeffizient: 12 g/L (20 ºC)

- PSA: 74.60000

- LogP: 1.01190

- Löslichkeit: Soluble in ethanol, slightly soluble in water and ether.

2-(carboxymethyl)benzoic acid Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

-

Warnhinweis:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: R36/37/38

- Sicherheitshinweise: S22-S24/25-S37/39-S26

- RTECS:CY1575590

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Room temperature

- TSCA:Yes

- Risikophrasen:R36/37/38

2-(carboxymethyl)benzoic acid Zolldaten

- HS-CODE:2917399090

- Zolldaten:

China Zollkodex:

2917399090Übersicht:

29979090 Andere aromatische Polycarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenTerephthalinsäure bitte angeben 4-CBAvalue, Terephthalinsäure bitte angeben P-TLacid Wert, Terephthalinsäure bitte Farbe angeben, Terephthalinsäure bitte Feuchtigkeit angeben

Zusammenfassung:

2917399090 aromatische Polycarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

2-(carboxymethyl)benzoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0262-25g |

2-(carboxymethyl)benzoic acid |

89-51-0 | 99.0%(T) | 25g |

¥270.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D500642-100g |

HoMophthalic acid |

89-51-0 | 97% | 100g |

$180 | 2024-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14297-50g |

Homophthalic acid, 99% |

89-51-0 | 99% | 50g |

¥946.00 | 2023-03-01 | |

| Life Chemicals | F0913-5457-5g |

Homophthalic acid |

89-51-0 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H94500-100g |

Homophthalic acid |

89-51-0 | 97% | 100g |

¥593.0 | 2023-09-07 | |

| Apollo Scientific | OR315351-5g |

2-(Carboxymethyl)benzoic acid |

89-51-0 | 98+% | 5g |

£15.00 | 2025-03-21 | |

| Fluorochem | 209824-1g |

Homophthalic acid |

89-51-0 | 97% | 1g |

£10.00 | 2022-02-28 | |

| Chemenu | CM326186-100g |

2-(carboxymethyl)benzoic acid |

89-51-0 | 95%+ | 100g |

$116 | 2022-05-27 | |

| AstaTech | 57300-10/G |

HOMOPHTHALIC ACID |

89-51-0 | 97% | 10/G |

$52 | 2021-07-03 | |

| Life Chemicals | F0913-5457-0.25g |

Homophthalic acid |

89-51-0 | 95%+ | 0.25g |

$18.0 | 2023-09-07 |

2-(carboxymethyl)benzoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ; 3 h, reflux

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… , MIL 101(Cr) Solvents: Acetonitrile , Water ; 3 h, 70 °C

Referenz

- The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxide, Journal of Coordination Chemistry, 2012, 65(3), 463-473

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water

1.2 -

1.2 -

Referenz

- Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in water, Tetrahedron, 1998, 54(19), 4965-4976

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Dibutyltin dichloride , Diisopropylethylamine Solvents: Toluene

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in water, Indian Journal of Chemistry, 2001, (11), 1148-1150

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium , Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile , Water ; 3 h, 70 °C

Referenz

- MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2, Catalysis Communications, 2012, 17, 18-22

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran

Referenz

- An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14, Journal of Organometallic Chemistry, 1987, 321(3), 291-306

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systems, Journal of Heterocyclic Chemistry, 1988, 25(6), 1837-40

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; rt → 80 °C; 45 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Sulfuric acid Solvents: Water ; acidified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.3 Reagents: Sulfuric acid Solvents: Water ; acidified

Referenz

- Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarins, Journal of Chemical Research, 2007, (2), 91-93

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

2-(carboxymethyl)benzoic acid Raw materials

- 5H-Benzocycloheptene

- o-Iodobenzoic acid

- O-Toluic acid

- Ethyl acetoacetate

- Sodium bicarbonate

- Lithium diisopropylamide

- 3,4-dihydro-1H-2-benzopyran-1,3-dione

- Indene

- 1-Thioxo-1,4-dihydro-2H-isoquinolin-3-one

- Magnesium, (methylene-1,2-phenylene)-

- Benzeneacetic acid,2-carboxy-a-oxo-

2-(carboxymethyl)benzoic acid Preparation Products

2-(carboxymethyl)benzoic acid Lieferanten

Shanghai Joy Biotech Ltd

Gold Mitglied

(CAS:89-51-0)Homophthalic acid

Bestellnummer:JY164

Bestandsstatus:in Stock

Menge:100g;1kg;10kg;25kg

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 30 May 2025 09:05

Preis ($):discuss personally

2-(carboxymethyl)benzoic acid Verwandte Literatur

-

Zhaoxun Lian,Ning Zhao,Ping Liu,Caixia An,Airong Wang,Fengxia Yang CrystEngComm 2018 20 5833

-

Francesco Manoni,Umar Farid,Cristina Trujillo,Stephen J. Connon Org. Biomol. Chem. 2017 15 1463

-

Yankai Zhou,Qian Che,Weifeng Zhang,Hao Li,Xuyang Wei,Xitong Liu,Liping Wang,Gui Yu Polym. Chem. 2023 14 2333

-

4. CII.—Brazilin and h?matoxylin. Part VII. Synthesis of derivatives of hydrindene closely allied to brazilin and h?matoxylinWilliam Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1907 91 1073

-

5. Syntheses and electronic structures of benzannelated isoquinolinones and their photoinduced cycloaddition reactions with electron deficient alkenes??Ke-Qing Ling,Xian-Yang Chen,Hoong-Kun Fun,Xiao-Ying Huang,Jian-Hua Xu J. Chem. Soc. Perkin Trans. 1 1998 4147

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzoesäuren

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Benzonsäuren und Derivate Benzoesäuren

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

89-51-0 (2-(carboxymethyl)benzoic acid) Verwandte Produkte

- 896270-16-9(N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

- 2171147-86-5(2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylazetidin-3-yl}oxy)acetic acid)

- 2227783-20-0(4-amino-1-ethyl-5-2-(propan-2-yl)-1,3-thiazol-4-ylpyrrolidin-2-one)

- 85120-33-8(2-(3,5-Dimethylcyclohexyl)acetic acid)

- 29738-09-8((2R)-2-amino-2-phenylpropanoic acid)

- 1468717-89-6(4-Methoxy-6-methyl-nicotinonitrile)

- 1955493-48-7(7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride)

- 2119669-71-3(Asciminib hydrochloride)

- 125817-65-4(5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride)

- 2142486-25-5(2-2-amino-1-(2-methylcyclopropyl)ethoxyethan-1-ol)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:89-51-0)Homophthalic acid

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:89-51-0)2-(carboxymethyl)benzoic acid

Reinheit:99%

Menge:500g

Preis ($):530.0